molecular formula C14H13F4NO2 B1391817 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone CAS No. 1159982-32-7

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone

Cat. No.: B1391817
CAS No.: 1159982-32-7
M. Wt: 303.25 g/mol
InChI Key: UWAXFSJGYHHFAJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone (CAS: 1159982-32-7) is a fluorinated ketone derivative featuring a piperidine ring substituted with a 4-fluorobenzoyl group and a trifluoroacetyl moiety. Its molecular weight is 303.25 g/mol, and it is primarily utilized in medicinal chemistry as a precursor for synthesizing bioactive molecules, particularly those targeting serotonin (5-HT) receptors and acetylcholinesterase . The trifluoroacetyl group enhances metabolic stability and electronegativity, making it a critical scaffold in drug design .

Properties

IUPAC Name

2,2,2-trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F4NO2/c15-11-3-1-9(2-4-11)12(20)10-5-7-19(8-6-10)13(21)14(16,17)18/h1-4,10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWAXFSJGYHHFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80678029
Record name 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159982-32-7
Record name 2,2,2-Trifluoro-1-[4-(4-fluorobenzoyl)piperidin-1-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80678029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acylation of Piperidine Nitrogen with Trifluoroacetyl Moiety

  • The piperidine nitrogen is acylated using trifluoroacetyl chloride or trifluoroacetic anhydride in anhydrous organic solvents such as dichloromethane or acetonitrile.
  • The reaction is typically conducted at low temperatures (0°C to room temperature) to control the rate and avoid side reactions.
  • A base such as triethylamine or pyridine is used to scavenge the released HCl and drive the reaction to completion.

Introduction of 4-Fluorobenzoyl Group at Piperidine 4-Position

  • The 4-position functionalization is achieved by nucleophilic substitution or Friedel-Crafts acylation using 4-fluorobenzoyl chloride.
  • In some protocols, the piperidine ring is first protected at nitrogen (e.g., Boc protection) to direct the acylation selectively to the 4-position.
  • The reaction mixture is typically refluxed in solvents like pyridine or tetrahydrofuran (THF) for 1–2 hours.
  • After completion, the reaction is quenched by pouring onto ice or adding water, precipitating the product.

Salt Formation and Purification

  • The free base form of the compound can be converted into pharmaceutically acceptable salts by reaction with inorganic acids (HCl, H2SO4) or organic acids (acetate, citrate).
  • Salts are prepared either in situ during the final isolation or by separate reaction of the purified free base with stoichiometric amounts of acid.
  • Solvents used include water, ethanol, ethyl acetate, or mixtures thereof.
  • The product is isolated by filtration or extraction, followed by recrystallization.

Example Synthesis Procedure (Adapted from Patent and Literature Data)

Step Reagents & Conditions Outcome
1. Acylation of Piperidine N Piperidine derivative + trifluoroacetyl chloride, triethylamine, DCM, 0°C to RT, 2 h Formation of N-trifluoroacetyl piperidine intermediate
2. 4-Fluorobenzoylation N-trifluoroacetyl piperidine + 4-fluorobenzoyl chloride, pyridine, reflux 1 h Introduction of 4-(4-fluorobenzoyl) substituent
3. Work-up Quench with ice water, filtration Crude product isolation
4. Purification Recrystallization from THF or ethanol Pure this compound
5. Salt formation (optional) Reaction with HCl or other acid in ethanol/water Formation of pharmaceutically acceptable salt

Research Findings and Optimization Notes

  • Solvent Choice: Non-aqueous solvents such as ether, ethyl acetate, ethanol, isopropanol, or acetonitrile are preferred to improve yield and purity during acylation and salt formation steps.
  • Temperature Control: Maintaining low temperature during trifluoroacetylation prevents side reactions and degradation.
  • Salt Formation: Formation of acid addition salts enhances solubility and stability; the choice of acid depends on intended pharmaceutical application.
  • Protecting Groups: In complex derivatives, nitrogen protecting groups like Boc or tert-butyldimethylsilyl (TBDMS) may be used to improve regioselectivity during acylation.
  • Challenges: Low solubility of some substituted piperidines in common solvents necessitates alternative synthetic routes or solvent systems.

Summary Table of Preparation Methods

Preparation Step Reagents/Conditions Notes/Comments
Piperidine N-acylation Trifluoroacetyl chloride, base, DCM, 0°C–RT Base scavenges HCl; temperature critical
4-Position acylation 4-Fluorobenzoyl chloride, pyridine, reflux May require nitrogen protection
Work-up and isolation Ice quench, filtration Precipitates product
Purification Recrystallization (THF, ethanol) Improves purity
Salt formation Acid (HCl, sulfate, acetate), ethanol/water Enhances solubility and stability

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The trifluoromethyl and fluorobenzoyl groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Substituted Benzoyl Derivatives

Compound Name Substituent(s) on Benzoyl Molecular Weight (g/mol) Key Properties/Applications References
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone 4-Fluoro 303.25 5-HT receptor modulation; high metabolic stability
2,2,2-Trifluoro-1-(4-(4-methylbenzoyl)piperidin-1-yl)ethanone 4-Methyl 299.30 Reduced electronegativity; potential CNS activity
2,2,2-Trifluoro-1-(4-benzoylpiperidin-1-yl)ethanone None (unsubstituted) 285.28 Baseline analog for structure-activity studies
1-[4-(2,4-Difluorobenzoyl)piperidin-1-yl]ethanone 2,4-Difluoro 324.29 Enhanced 5-HT2A antagonism; antiproliferative activity
2,2,2-Trifluoro-1-(4-(4-bromobenzoyl)piperidin-1-yl)ethanone 4-Bromo 364.11 Bulkier substituent; used in radiopharmaceuticals

Key Insights :

  • Electron-Withdrawing Groups (e.g., F, Br) : Fluorine and bromine increase lipophilicity and receptor-binding affinity. The 4-fluoro derivative exhibits optimal balance between steric effects and electronic interactions .

Piperidine Ring Modifications

Compound Name Piperidine Modification Key Properties/Applications References
This compound None (standard piperidine) High conformational rigidity
2,2,2-Trifluoro-1-(4-(4-methylpentyl)piperidin-1-yl)ethanone Aliphatic 4-methylpentyl chain Increased lipophilicity; CNS penetration
2-(4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl)ethanone Piperazine instead of piperidine Broader GPCR interactions (e.g., dopamine D2)

Key Insights :

  • Piperazine vs. Piperidine : Piperazine derivatives exhibit broader receptor promiscuity due to additional nitrogen, enabling interactions with diverse GPCRs .
  • Aliphatic Chains : Enhance blood-brain barrier penetration but may reduce target specificity .

Functional Group Variations

Compound Name Functional Group Key Properties/Applications References
This compound Trifluoroacetyl Metabolic stability; resistance to hydrolysis
2-(2-(4-(4-Fluorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione Phthalimide Acetylcholinesterase inhibition
2,2,2-Trifluoro-1-(4-(4-isopropoxy-3-nitrophenyl)piperidin-1-yl)ethanone Nitro and isopropoxy groups Prodrug potential; redox-activated activity

Key Insights :

  • Trifluoroacetyl: Superior to non-fluorinated analogs in avoiding rapid hepatic clearance .
  • Nitro Groups : Serve as prodrug motifs, enabling targeted activation in hypoxic environments .

Biological Activity

2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone, also known by its CAS number 1159982-32-7, is a fluorinated compound that has garnered attention for its potential biological activity. This compound features a trifluoroacetyl moiety and a piperidine ring, which are known to influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H13F4NO2C_{14}H_{13}F_4NO_2. Its structure includes a trifluoroethyl group attached to a piperidine derivative with a fluorobenzoyl substituent. The presence of fluorine atoms is significant as they can enhance lipophilicity and metabolic stability, which are critical factors in drug design.

PropertyValue
Molecular Weight303.26 g/mol
Purity95%
IUPAC NameThis compound
CAS Number1159982-32-7

Research indicates that compounds with similar structures often interact with various biological targets. The trifluoroacetyl group may enhance the compound's ability to modulate enzyme activity or receptor binding. For instance, fluorinated compounds are frequently evaluated for their effects on neurotransmitter systems and cancer cell lines.

Potential Mechanisms:

  • Enzyme Inhibition : Similar compounds have shown potential in inhibiting enzymes such as cathepsin L and other proteases involved in cancer progression.
  • Receptor Modulation : The piperidine ring may interact with neurotransmitter receptors, influencing pathways related to mood disorders or pain management.

In Vitro Studies

A series of studies have evaluated the cytotoxic effects of fluorinated compounds on various cancer cell lines. For example:

  • Cell Viability Assays : Compounds with structural similarities have demonstrated significant cytotoxicity against K562 leukemia cells and various solid tumor lines.
  • Mechanism of Cell Death : Fluorinated derivatives often induce apoptosis through mitochondrial pathways, as evidenced by flow cytometry and caspase activation assays.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of several piperidine derivatives:

  • The compound exhibited an IC50 value in the micromolar range against K562 cells.
  • The mechanism was primarily apoptotic rather than necrotic at lower concentrations, indicating potential therapeutic applications in hematological malignancies.

Comparative Analysis with Related Compounds

Compound NameIC50 (μM)Mechanism of Action
This compound~10Apoptosis via mitochondrial pathway
Benzoylbenzophenone thiosemicarbazone analogues~5Cathepsin L inhibition
Isatin-derived thiosemicarbazones~15MDR1-selective activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to synthesize 2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone?

  • Answer: The compound is synthesized via Friedel-Crafts acylation using aluminum chloride (AlCl₃) as a Lewis acid catalyst. A typical protocol involves reacting 4-(4-fluorobenzoyl)piperidine with trifluoroacetyl chloride under anhydrous conditions . Alternative routes include condensation reactions, such as the coupling of piperidine derivatives with fluorinated acyl chlorides in ethanol with K₂CO₃ as a base, followed by reduction steps (e.g., KBH₄ in methanol) to stabilize intermediates .
  • Key Parameters:

  • Reaction temperature: 0–25°C
  • Solvent: Dichloromethane (DCM) or ethanol
  • Yield optimization: Controlled addition of acyl chloride to prevent side reactions .

Q. What analytical techniques are critical for characterizing this compound?

  • Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra confirm the presence of trifluoromethyl (-CF₃), fluorobenzoyl, and piperidine moieties. For example, the trifluoroacetyl group shows a distinct singlet at δ ~110 ppm in ¹³C NMR .
  • High-Performance Liquid Chromatography (HPLC): Purity assessment (≥95% at 254 nm) using reverse-phase C18 columns with acetonitrile/water gradients .
  • Elemental Analysis: Validates empirical formula (e.g., C₁₄H₁₂F₄NO₂) with <0.5% deviation between calculated and observed values .

Q. What are the primary research applications of this compound in biological studies?

  • Answer: The compound serves as a precursor for fluorinated bioactive molecules , particularly in neuroscience and oncology. Its piperidine and trifluoroacetyl groups enhance blood-brain barrier penetration, making it valuable for:

  • Receptor-binding assays: Studying GABAₐ or serotonin receptor interactions via radiolabeled derivatives .
  • Enzyme inhibition studies: Fluorine atoms improve metabolic stability, enabling prolonged activity in cytochrome P450 assays .

Advanced Research Questions

Q. How can researchers resolve low yields in the Friedel-Crafts acylation step?

  • Answer: Low yields often arise from moisture sensitivity of AlCl₃ or competing side reactions (e.g., over-acylation). Mitigation strategies include:

  • Catalyst optimization: Use of anhydrous AlCl₃ in stoichiometric amounts (1:1.2 molar ratio to substrate) .
  • Solvent selection: Replace DCM with nitrobenzene for electrophilic aromatic substitution, enhancing regioselectivity .
  • In-situ monitoring: Employ TLC (Rf = 0.5 in hexane/EtOAc 7:3) to track reaction progress and terminate before byproduct formation .

Q. What challenges arise in confirming the stereochemistry of the piperidine ring?

  • Answer: The piperidine ring’s chair conformation can lead to axial/equatorial isomerism , complicating NMR interpretation. Solutions include:

  • X-ray crystallography: Use SHELX programs (e.g., SHELXL) for single-crystal analysis to resolve bond angles and torsional strain .
  • Dynamic NMR: Variable-temperature ¹H NMR (e.g., -40°C to 25°C) to detect conformational exchange broadening .

Q. How can computational methods aid in predicting the compound’s pharmacokinetic properties?

  • Answer:

  • Molecular docking (AutoDock Vina): Predict binding affinities to targets like dopamine receptors using the trifluoroacetyl group as a key pharmacophore .
  • ADMET Prediction (SwissADME): LogP values (~2.8) indicate moderate lipophilicity, while fluorine atoms reduce CYP450-mediated metabolism .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for analogous fluorinated ethanones—how to validate?

  • Answer: Variations (e.g., 123–124°C vs. 128–130°C) may stem from polymorphism or purity differences . Validate via:

  • DSC (Differential Scanning Calorimetry): Compare endothermic peaks across batches.
  • Recrystallization: Use ethanol/water mixtures to isolate dominant polymorphs .

Methodological Tables

Characterization Data Conditions/Results Reference
¹H NMR (400 MHz, CDCl₃)δ 7.85 (d, 2H, Ar-H), 3.75 (m, 4H, Piperidine)
HPLC Purity95% (Retention time: 13.04 min)
Elemental Analysis (C₁₄H₁₂F₄NO₂)Calc: C 54.02%, H 3.89%; Found: C 53.98%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone
Reactant of Route 2
Reactant of Route 2
2,2,2-Trifluoro-1-(4-(4-fluorobenzoyl)piperidin-1-yl)ethanone

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